molecular formula C18H18N4O2S B6249929 N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine CAS No. 321973-14-2

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine

Cat. No. B6249929
CAS RN: 321973-14-2
M. Wt: 354.4
InChI Key:
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Description

N-[3-(Benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine, also known as BSPMTM, is an organic compound that has been studied for its potential applications in scientific research. BSPMTM has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine is not yet fully understood. However, it is believed that N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine binds to metal ions, such as copper, zinc, and iron, and forms complexes with them. These complexes are then thought to interact with other molecules, such as proteins, to produce the desired biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine are not yet fully understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. In addition, N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has been shown to have an inhibitory effect on the growth of certain fungi, such as Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine in laboratory experiments include its low toxicity, low cost, and easy synthesis. In addition, N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has been shown to be stable in a variety of conditions, such as pH and temperature. However, there are some limitations to using N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine in laboratory experiments. For example, N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine is not soluble in water, which can limit its use in certain experiments. In addition, N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has a low solubility in organic solvents, which can also limit its use in certain experiments.

Future Directions

The potential future directions for N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine include further studies into its mechanism of action and its potential applications in drug delivery and drug metabolism. In addition, further studies into the biochemical and physiological effects of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine may reveal new therapeutic applications. Finally, further studies into the synthesis of N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine may lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine can be synthesized from a variety of sources, including 3-benzylsulfanyl-4H-1,2,4-triazol-4-ylacetamide, 3,4-dimethoxyphenylmethanimine, and dimethylformamide. The synthesis method involves the reaction of the three starting materials in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. The reaction is typically carried out at a temperature of between 40 and 70 degrees Celsius for a period of several hours. The reaction yields N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine as the desired product.

Scientific Research Applications

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has been studied for its potential applications in scientific research. N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has been used as a reagent in the synthesis of various compounds, such as 1,2,3-triazoles, 1,3-dihydro-2H-benzo[d]imidazoles, and 2-amino-3-benzylsulfanyl-4H-1,2,4-triazoles. N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has also been used as a ligand in the synthesis of metal complexes. In addition, N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine has been studied for its potential applications in drug delivery and as a model compound for the study of drug metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine' involves the reaction of 3-(benzylsulfanyl)-4H-1,2,4-triazole with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "3-(benzylsulfanyl)-4H-1,2,4-triazole", "3,4-dimethoxybenzaldehyde", "Acid catalyst", "Sodium borohydride" ], "Reaction": [ "Step 1: Mix 3-(benzylsulfanyl)-4H-1,2,4-triazole and 3,4-dimethoxybenzaldehyde in a solvent such as ethanol or methanol.", "Step 2: Add an acid catalyst such as sulfuric acid or hydrochloric acid to the mixture and heat under reflux for several hours.", "Step 3: Allow the mixture to cool and then filter the resulting solid.", "Step 4: Dissolve the solid in a solvent such as ethanol or methanol.", "Step 5: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 6: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 7: Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product." ] }

CAS RN

321973-14-2

Product Name

N-[3-(benzylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(3,4-dimethoxyphenyl)methanimine

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4

Purity

95

Origin of Product

United States

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